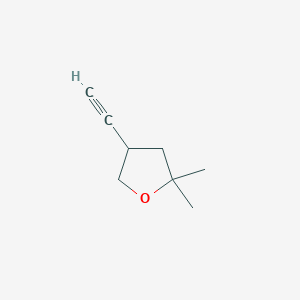![molecular formula C7H6N2OS B13459257 6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
6-Aminothieno[3,2-b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of an amino group at the 6th position and a hydroxyl group at the 7th position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminothieno[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are heated in formic acid to afford the desired thienopyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminothieno[3,2-b]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-Aminothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Aminothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: Lacks the amino group at the 6th position.
6-Nitrothieno[3,2-b]pyridin-7-ol: Contains a nitro group instead of an amino group.
Uniqueness
6-Aminothieno[3,2-b]pyridin-7-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
6-amino-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,8H2,(H,9,10) |
Clé InChI |
NHKBTMAGQOTWPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1NC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


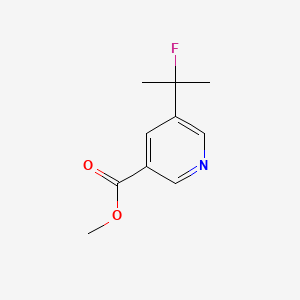
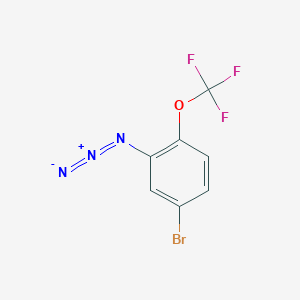
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

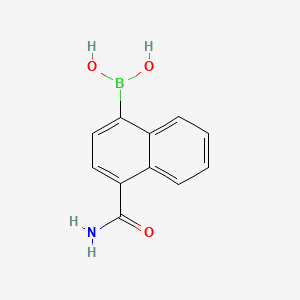

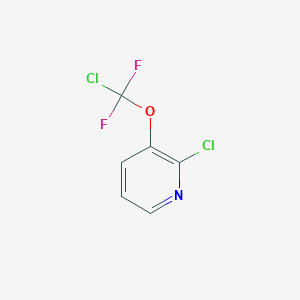
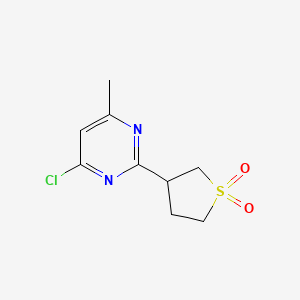
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)

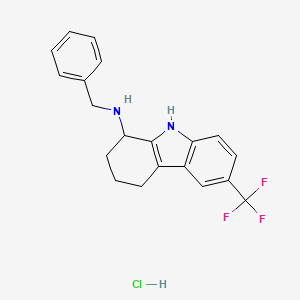

![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
